4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
CAS No.: 400746-75-0
Cat. No.: VC2019427
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine - 400746-75-0](/images/structure/VC2019427.png)
Specification
CAS No. | 400746-75-0 |
---|---|
Molecular Formula | C19H17NO |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 2-(4-phenylmethoxyphenyl)aniline |
Standard InChI | InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Standard InChI Key | XKIPQWRPJDHCCW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |
Introduction
Basic Identification and Characterization
Chemical Identity and Nomenclature
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, registered under CAS number 400746-75-0, is a biphenyl derivative characterized by an amino group at the 2-position and a benzyloxy substituent at the 4'-position . The compound is also known by several synonyms including 2-[4-(Benzyloxy)phenyl]aniline and 2-Amino-4'-(benzyloxy)biphenyl .
Structural Properties
The molecular formula of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is C₁₉H₁₇NO with a precise molecular weight of 275.344 g/mol . The structure consists of a biphenyl core with an amino group (-NH₂) at the ortho position of one phenyl ring and a benzyloxy group (-OCH₂C₆H₅) at the para position of the second phenyl ring. This arrangement creates a unique electronic distribution that influences its chemical behavior and potential applications.
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 275.344 g/mol | |
Melting Point | 116-118°C | |
Physical State | Solid at ambient temperature | |
Storage Condition | Ambient temperature | |
MDL Number | MFCD04039047 |
The compound exists as a solid at room temperature with a defined melting point range of 116-118°C . This relatively high melting point indicates significant intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and π-π stacking interactions between aromatic rings.
Synthetic Methodologies
Suzuki-Miyaura Coupling Approach
The synthesis of biphenyl derivatives frequently utilizes Suzuki-Miyaura coupling reactions between boronic acids and aryl halides. This method is particularly valuable for constructing the biphenyl backbone . For compounds similar to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, the synthesis often involves:
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Reaction of an appropriate boronic acid with a brominated precursor
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Palladium catalyst (typically Pd(PPh₃)₄) in alkaline medium
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Reaction conditions: typically 80°C for 16 hours in a dioxane:water mixture
The general reaction scheme would involve coupling a 2-aminophenyl boronic acid (or its protected version) with a 4-benzyloxyphenyl halide, although the exact precursors may vary depending on availability and synthetic strategy.
Alternative Synthesis Routes
Alternative routes might include:
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Benzylation of a pre-formed 4'-hydroxy-[1,1'-biphenyl]-2-amine
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Reduction of a corresponding nitro compound (4'-(benzyloxy)-[1,1'-biphenyl]-2-nitro)
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Sequential functionalization starting from simpler precursors
Chemical Reactivity and Properties
Functional Group Reactivity
The reactivity of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is primarily determined by its two key functional groups:
Amino Group Reactivity
The primary aromatic amine at the 2-position can participate in numerous reactions:
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Nucleophilic substitution reactions
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Diazotization and subsequent coupling reactions
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Formation of amides and imines
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Reductive amination with aldehydes and ketones
Benzyloxy Group Reactivity
The benzyloxy group serves as:
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A protecting group for phenolic hydroxyl
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A site for potential deprotection via hydrogenolysis
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A contributor to the compound's lipophilicity and solubility profile
Structure-Activity Correlations
The biphenyl scaffold with specific substitution patterns imparts unique electronic and steric properties that influence how the molecule interacts with biological targets. The 2-amino group creates a potential hydrogen bond donor site, while the 4'-benzyloxy group contributes to hydrophobic interactions and potentially increases membrane permeability in biological systems.
Research Applications and Biological Activities
Synthetic Intermediates
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine likely serves as an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The amino group provides a versatile handle for further functionalization, making it valuable in constructing diverse chemical libraries .
Antimicrobial Activity
Similar biphenyl derivatives have been investigated for antimicrobial properties, particularly against Mycobacterium tuberculosis . The structural features of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine suggest it may possess comparable activity or serve as a precursor for developing antimicrobial agents.
Comparative Analysis with Related Compounds
Structural Analogs
Structure-Function Relationships
The positioning of functional groups on the biphenyl scaffold significantly impacts biological activity. The ortho-positioned amino group in 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine creates a different electronic environment compared to para-substituted analogs, potentially affecting:
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Binding affinity to protein targets
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Metabolic stability
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Distribution and solubility properties
Future Research Directions
Synthetic Diversification
The compound offers multiple sites for diversification:
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Functionalization of the amino group
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Modification of the benzyloxy substituent
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Introducing additional groups on the biphenyl scaffold
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